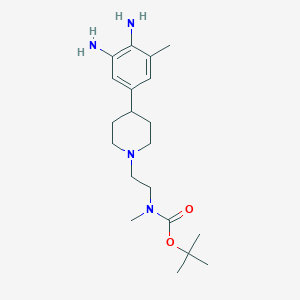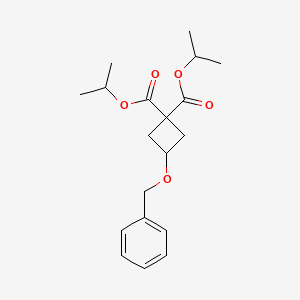
2,2-Difluor-1,3-Benzodioxol-5-essigsäure
Übersicht
Beschreibung
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is an organic compound with the molecular formula C9H6F2O4. It is a derivative of benzodioxole, characterized by the presence of two fluorine atoms at the 2,2-positions and an acetic acid group at the 5-position. This compound is known for its stability and unique chemical properties, making it a valuable building block in organic synthesis and various industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,3-benzodioxole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural properties.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Biochemische Analyse
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole-5-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering their conformation, thereby affecting their catalytic activity .
Cellular Effects
The effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression. At higher doses, it can cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in the breakdown of certain compounds, resulting in the accumulation of specific metabolites. Additionally, it can interact with cofactors, influencing their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The localization of the compound can significantly impact its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetic acid derivatives under controlled conditions. One common method includes the use of 2,2-dichloro-1,3-benzodioxole, which reacts with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, or cesium hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1,3-benzodioxole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the acetic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is unique due to the presence of the acetic acid group, which imparts different chemical and physical properties compared to its analogs. For instance, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid has a carboxylic acid group instead of an acetic acid group, affecting its reactivity and applications. Similarly, 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde contains an aldehyde group, leading to different chemical behavior and uses .
Eigenschaften
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFKULMRLDOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)







![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)



![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
